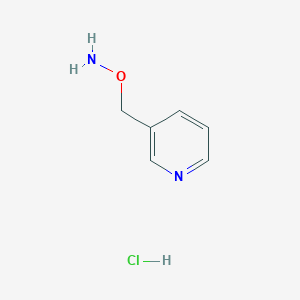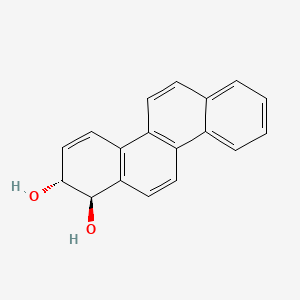
trans-1,2-Dihydro-1,2-dihydroxychrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-dihydrochrysene-1,2-diol is a chiral diol compound derived from chrysene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrochrysene-1,2-diol typically involves the asymmetric dihydroxylation of chrysene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol and water mixture.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrochrysene-1,2-diol may involve similar asymmetric dihydroxylation processes but scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and enantiomeric purity.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield the corresponding hydrocarbon, often using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane or tosyl chloride in pyridine.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of chlorinated or tosylated derivatives.
科学的研究の応用
(1R,2R)-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which (1R,2R)-1,2-dihydrochrysene-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
(1R,2R)-1,2-dihydroxy-1,2-diphenylethane: Another chiral diol with similar structural features but different aromatic substituents.
(1R,2R)-1,2-dihydroxy-1,2-diphenylcyclohexane: A chiral diol with a cyclohexane backbone instead of a chrysene backbone.
Uniqueness
(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its chrysene-derived structure, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high enantioselectivity and specific molecular interactions.
特性
CAS番号 |
77123-18-3 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(1R,2R)-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |
InChIキー |
BIMJIRFFDLQHJJ-QZTJIDSGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11744197.png)
![benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744201.png)


![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744212.png)




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744252.png)
![3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11744257.png)

![3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744262.png)
